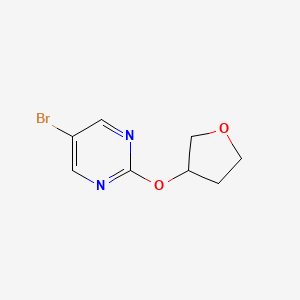
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydrofuran-3-yloxy group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly as building blocks for various pharmaceuticals.
Métodos De Preparación
The synthesis of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine can be achieved through several synthetic routes. One common method involves the bromination of 2-(tetrahydro-furan-3-yloxy)-pyrimidine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.
Oxidation Reactions: The tetrahydrofuran-3-yloxy group can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidines or tetrahydropyrimidines using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while oxidation reactions can produce lactones or carboxylic acids.
Aplicaciones Científicas De Investigación
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound serves as a building block for the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents. Its unique structure allows for the development of novel drugs with improved efficacy and reduced side effects.
Biological Studies: Researchers use this compound to study the biological activity of pyrimidine derivatives and their interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to investigate the mechanisms of action of pyrimidine-based compounds and their potential as therapeutic agents.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran-3-yloxy group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
For example, in medicinal chemistry, this compound may act as an inhibitor of viral enzymes, preventing the replication of viruses and thereby exhibiting antiviral activity. Similarly, it can interact with cancer cell receptors to induce apoptosis or inhibit cell proliferation, demonstrating anticancer properties.
Comparación Con Compuestos Similares
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine can be compared with other similar compounds, such as:
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which affects its chemical reactivity and biological activity.
5-Bromo-2-(tetrahydro-furan-3-yloxy)-benzene: The benzene ring in this compound provides different electronic properties and reactivity compared to the pyrimidine ring.
5-Bromo-2-(tetrahydro-furan-3-yloxy)-thiazole: The thiazole ring introduces sulfur into the structure, which can influence the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the bromine atom, tetrahydrofuran-3-yloxy group, and pyrimidine ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
5-bromo-2-(oxolan-3-yloxy)pyrimidine |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2 |
Clave InChI |
GOVYYWMIJYWGCD-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


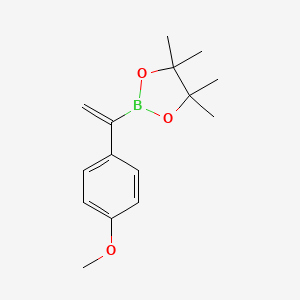
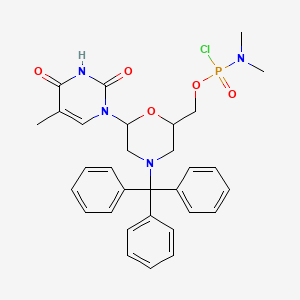
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
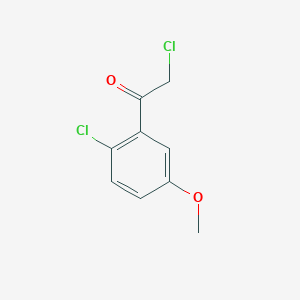

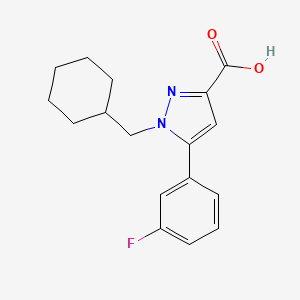

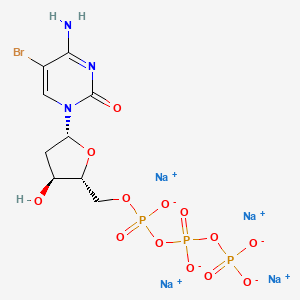
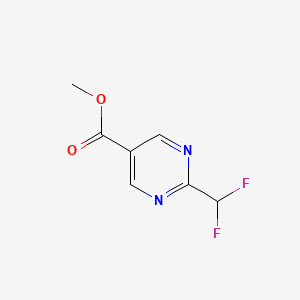
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)



